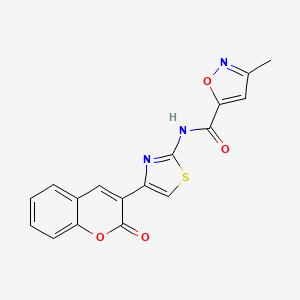

3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of chromenyl, thiazolyl, and isoxazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The chromenyl moiety can be introduced via a cyclization reaction involving salicylaldehyde derivatives. The final step often includes the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize environmental impact .

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 3-methylisoxazole-5-carboxylic acid and 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine.

-

Basic Hydrolysis : Produces the carboxylate salt of the isoxazole fragment alongside the thiazole-amine derivative.

Reaction conditions (e.g., 6M HCl at reflux or 10% NaOH at 80°C) influence the rate and selectivity .

Electrophilic Substitution at the Coumarin Ring

The coumarin core participates in regioselective electrophilic substitution:

These modifications enable further functionalization for applications in medicinal chemistry .

Cycloaddition Reactions

The thiazole and isoxazole rings engage in 1,3-dipolar cycloadditions:

-

With Nitrilimines : Forms fused pyrazolo-thiazole derivatives under reflux in ethanol with triethylamine .

-

With Azides : Generates triazolo-isoxazole hybrids via copper-catalyzed click chemistry (CuSO₄, sodium ascorbate) .

Condensation Reactions

The coumarin carbonyl group reacts with nucleophiles:

-

Hydrazine Hydrate : Forms semicarbazones (e.g., N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]hydrazinecarboxamide) .

-

Aromatic Aldehydes : Produces Schiff bases under mild acidic conditions (glacial acetic acid, 60°C) .

Functional Group Interconversion

Oxazole Ring Modifications :

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-amino alcohol derivative .

-

Oxidation : KMnO₄ in acidic media cleaves the isoxazole ring to a diketone intermediate.

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

| Reaction | Catalyst/Ligand | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | DMF/H₂O, 100°C | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C | Aminated analogues |

These reactions enable structural diversification for pharmacokinetic optimization .

Photochemical Reactions

Under UV irradiation (λ = 365 nm), the coumarin moiety undergoes [2+2] photodimerization, forming cyclobutane-linked dimers. This reactivity is exploited in materials science for light-responsive systems .

Key Mechanistic Insights

-

Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate acceleration under acidic conditions due to protonation of the leaving group.

-

Cycloadditions : Follow frontier molecular orbital (FMO) theory, with the th

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole, including compounds similar to 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide, exhibit potent antimicrobial properties. For instance, a study highlighted that thiazole derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), suggesting their potential as novel antimicrobial agents .

| Compound | Target Pathogen | Activity |

|---|---|---|

| 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole | MRSA | Significant |

| Similar Thiazole Derivatives | VRE | Significant |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The incorporation of the chromenon moiety significantly enhances its activity against cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). In one study, modifications to the thiazole structure resulted in varying degrees of cytotoxicity, with some derivatives demonstrating a reduction in cell viability by over 50% at specific concentrations .

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. The structural features of compounds like 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole suggest potential efficacy against various viral infections. Preliminary studies indicate that certain thiazole compounds exhibit inhibitory effects on viruses such as the Dengue virus and others, although further research is needed to establish their mechanisms of action and efficacy in vivo .

Case Studies

-

Antimicrobial Efficacy Study :

- A comprehensive study evaluated the antimicrobial properties of various thiazole derivatives, including those with chromenon substitutions. The results indicated that these compounds could inhibit bacterial growth effectively, with a focus on drug-resistant strains.

-

Anticancer Mechanism Investigation :

- Research into the mechanisms by which thiazole derivatives exert anticancer effects revealed that they induce apoptosis in cancer cells through the activation of specific cellular pathways. This highlights their potential as therapeutic agents in cancer treatment.

Wirkmechanismus

The mechanism of action of 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein, leading to changes in its conformation and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-methyl-4-(4-methyl-2-oxo-2H-chromen-7-yl)thiazole: Shares the chromenyl and thiazole moieties but lacks the isoxazole ring.

3-methyl-2-oxo-2H-chromen-7-yl propionate: Contains the chromenyl moiety but differs in the rest of the structure.

Coumarinyl integrated thiazolo[3,2-b][1,2,4]triazole derivatives: Similar in having a chromenyl and thiazole structure but with a different heterocyclic system

Uniqueness

The uniqueness of 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide lies in its combination of three distinct heterocyclic systems, which can confer unique biological activities and chemical properties not found in simpler analogs .

Biologische Aktivität

The compound 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an isoxazole ring, a thiazole moiety, and a coumarin derivative. Its chemical formula is C15H12N2O3S. The synthesis typically involves multi-step processes, including condensation reactions and cyclization methods to form the desired heterocyclic compounds.

Synthesis Overview

- Starting Materials : Coumarin derivatives and thiazole precursors.

- Key Reactions :

- Knoevenagel condensation for coumarin synthesis.

- Hantzsch thiazole synthesis for thiazole formation.

- Amide bond formation to link isoxazole and thiazole components.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 25.4 | Moderate cytotoxicity |

| Caco-2 | 18.7 | Significant cytotoxicity |

In vitro assays demonstrated that the compound induced apoptosis in cancer cells, which was confirmed through flow cytometry analysis showing an increase in sub-G1 phase cells indicative of apoptotic death .

Antimicrobial Activity

The compound also exhibited antimicrobial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and microbial growth. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis .

Case Studies

- Cardiac Fibrosis Model : In a study involving neonatal rat cardiac fibroblasts, the compound demonstrated reduced expression levels of alpha-smooth muscle actin (α-SMA) and procollagen I, indicating its antifibrotic potential .

- Cytotoxicity Assessment : In a comparative study with known chemotherapeutics like cisplatin, the compound showed lower cytotoxicity towards normal cells while maintaining efficacy against cancerous cell lines, suggesting a favorable therapeutic index .

Eigenschaften

IUPAC Name |

3-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4S/c1-9-6-14(24-20-9)15(21)19-17-18-12(8-25-17)11-7-10-4-2-3-5-13(10)23-16(11)22/h2-8H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYJKFKGFZEQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.